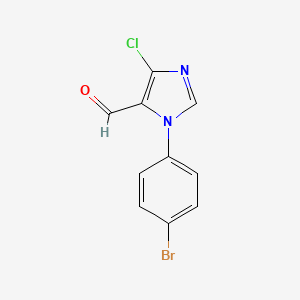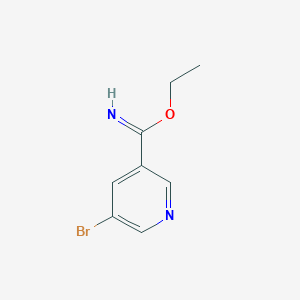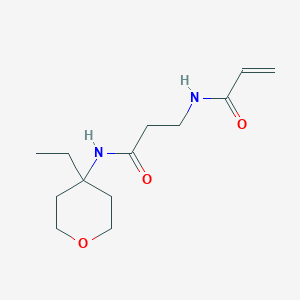![molecular formula C14H22N4O2S B2837700 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(propan-2-yl)acetamide CAS No. 921570-17-4](/img/structure/B2837700.png)
2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(propan-2-yl)acetamide is a synthetic organic compound that features a thiazole ring, a cyclopentylureido group, and an isopropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(propan-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Cyclopentylureido Group: The cyclopentylureido group can be introduced by reacting cyclopentyl isocyanate with an amine precursor.
Attachment of the Isopropylacetamide Moiety: The final step involves the acylation of the thiazole derivative with isopropylacetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyclopentylureido group can be reduced to form corresponding amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(propan-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and urea moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-(2-aminothiazol-4-yl)-N-isopropylacetamide: Similar structure but lacks the cyclopentylureido group.
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-methylacetamide: Similar structure but has a methyl group instead of an isopropyl group.
Uniqueness
2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(propan-2-yl)acetamide is unique due to the combination of its thiazole ring, cyclopentylureido group, and isopropylacetamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-9(2)15-12(19)7-11-8-21-14(17-11)18-13(20)16-10-5-3-4-6-10/h8-10H,3-7H2,1-2H3,(H,15,19)(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCZWIUTOGMKQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CSC(=N1)NC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2837618.png)

![4-{[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B2837620.png)
![Methyl 4-[(2-methoxyethyl)amino]-2-methyl-5-nitrobenzoate](/img/structure/B2837621.png)

![6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2837623.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide](/img/structure/B2837625.png)
![2-(4-chlorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2837626.png)
![[2-(4-Chloroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2837627.png)

![(2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B2837632.png)

![1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2837638.png)

